molecular formula C4H7Cl2N B13626101 4,4-Dichloro-3-butenylamine CAS No. 98070-40-7

4,4-Dichloro-3-butenylamine

Cat. No.: B13626101
CAS No.: 98070-40-7
M. Wt: 140.01 g/mol
InChI Key: PQSMJIWHXMHTBL-UHFFFAOYSA-N
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Description

4,4-Dichloro-3-butenylamine is an aliphatic amine characterized by a four-carbon butenyl chain (C₄H₇) with two chlorine atoms substituted at the 4th carbon and an amine group (-NH₂) at the 3rd position. Its molecular formula is C₄H₇Cl₂N, and it belongs to the class of halogenated amines.

Key structural features include:

  • Aliphatic backbone: Enhances reactivity compared to aromatic amines due to the absence of resonance stabilization.
  • Chlorine substituents: Electron-withdrawing groups that may influence nucleophilic substitution reactions.

Properties

CAS No.

98070-40-7

Molecular Formula

C4H7Cl2N

Molecular Weight

140.01 g/mol

IUPAC Name

4,4-dichlorobut-3-en-1-amine

InChI

InChI=1S/C4H7Cl2N/c5-4(6)2-1-3-7/h2H,1,3,7H2

InChI Key

PQSMJIWHXMHTBL-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-3-butenylamine typically involves the chlorination of 3-butenylamine. One common method is the reaction of 3-butenylamine with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4th position.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dichloro-3-butenylamine can be achieved through a continuous flow process. This involves the use of a microchannel reactor where 3-butenylamine and chlorine gas are continuously fed into the reactor. The reaction conditions, such as temperature and flow rates, are carefully controlled to optimize yield and purity. The product is then separated and purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-3-butenylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to 4-chloro-3-butenylamine or 3-butenylamine.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products Formed

Scientific Research Applications

4,4-Dichloro-3-butenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3-butenylamine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition or activation of these targets, depending on the context. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Aliphatic vs. Aromatic Backbones :

    • 4,4-Dichloro-3-butenylamine’s aliphatic chain makes it more reactive in nucleophilic substitutions (e.g., Cl displacement) compared to aromatic amines like 4-chloroaniline, where resonance stabilizes the ring .
    • The double bond in the butenyl chain may lead to addition reactions (e.g., hydrogenation or halogenation), unlike saturated or aromatic analogs.
  • Substituent Effects: Chlorine atoms in 4,4-Dichloro-3-butenylamine are positioned to sterically hinder reactions, whereas methoxy groups in (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine act as electron donors, altering electronic properties .

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